molecular formula C10H7ClF4OS B14050005 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14050005
M. Wt: 286.67 g/mol
InChI Key: RUCIUYNYARKETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4OS. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

One common synthetic route includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.

Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The pathways involved may include radical intermediates and specific enzyme interactions, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one include:

These compounds share similar structural features but differ in the position of the fluoro and trifluoromethylthio groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H7ClF4OS

Molecular Weight

286.67 g/mol

IUPAC Name

1-chloro-1-[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)6-2-3-7(12)8(4-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

RUCIUYNYARKETM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)SC(F)(F)F)Cl

Origin of Product

United States

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